2-Pyridineethanol can act as a precursor for various organic syntheses due to its functional groups. The presence of both a hydroxyl group (-OH) and a pyridine ring (-C5H4N) allows for further reactions to form diverse compounds. For instance, studies describe its use in palladium-catalyzed reactions to substitute chloro moieties in aryl and alkenyl chlorides with a 2-pyridylmethyl group, leading to the creation of new organic molecules. Source: Sigma-Aldrich product page for 2-Pyridineethanol:
2-Pyridineethanol's nitrogen atom in the pyridine ring can act as a ligand, forming complexes with metal ions. Research has explored its ability to bind with gold(III) and nickel(II) ions. A study characterized a gold(III) complex containing 2-pyridineethanol, analyzing its structure through various techniques like single-crystal X-ray diffraction and vibrational spectroscopy. Source: "Synthesis, structural characterization, docking simulation and in vitro antiproliferative activity of the new gold(III) complex with 2-pyridineethanol" by Magdalena Malik et al.: ) Additionally, research has described the formation of two polymorphs (different crystal structures) of a nickel(II) acetate complex with 2-pyridineethanol. Source: "Two concomitant polymorphs of monomeric nickel acetate with 2-pyridineethanol" by Miha Trdin et al.: )
While further research is necessary, some studies have explored 2-pyridineethanol's potential role in overcoming multidrug resistance (MDR) in cancer cells. MDR refers to the ability of cancer cells to resist the effects of chemotherapy drugs. Research suggests that 2-pyridineethanol derivatives might act as modulators for specific transporters in cancer cells, potentially increasing the effectiveness of chemotherapeutic agents. Source: "5-Oxo-hexahydroquinoline derivatives as modulators of P-gp, MRP1 and BCRP transporters to overcome multidrug resistance in cancer cells" by Sara Ranjbar et al.: )
2-(2-Hydroxyethyl)pyridine is an organic compound with the molecular formula and a molecular weight of 123.15 g/mol. It is characterized by a pyridine ring substituted with a hydroxyethyl group at the second position. This compound typically appears as a clear yellow to brown liquid and has various synonyms, including 2-pyridineethanol and 2-(2-pyridyl)ethanol .
As a metabolite of the anti-vertigo drug Betahistine, 2-(2-hydroxyethyl)pyridine plays significant roles in various
While detailed safety data is not widely available, it's advisable to handle 2-Pyridineethanol with standard laboratory precautions due to its potential:
These reactions highlight its versatility as a building block in organic synthesis.
The biological activity of 2-(2-hydroxyethyl)pyridine is notably linked to its role as a metabolite of Betahistine, which is used to treat vertigo and balance disorders. Additionally, it acts as a reagent for protecting the 5'-phosphate of nucleotides, facilitating various biochemical processes . Its ability to coordinate with metal ions has been explored in the context of forming fluorescent complexes, indicating potential applications in biochemistry and materials science .
The synthesis of 2-(2-hydroxyethyl)pyridine can be achieved through several methods:
These methods underline the compound's accessibility for research and industrial applications.
2-(2-Hydroxyethyl)pyridine has diverse applications:
Research has indicated that 2-(2-hydroxyethyl)pyridine can coordinate with metal ions through its nitrogen atom from the pyridine ring and oxygen from the hydroxyethyl group. This interaction enhances its utility in creating metal complexes that exhibit unique properties such as fluorescence . Studies on its interactions with various substrates reveal its potential role in catalysis and material development.
Several compounds share structural similarities with 2-(2-hydroxyethyl)pyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(5-Ethylpyridin-2-yl)ethanol | 5223-06-3 | 0.88 |
3-Methyl-2-pyridinemethanol | 2294-76-0 | 0.85 |
3-Hydroxymethylpyridine | 622-39-9 | 0.85 |
2-Hydroxymethyl-3-methylpyridine | 63071-09-0 | 0.81 |
What sets 2-(2-hydroxyethyl)pyridine apart from these similar compounds is its specific biological activity as a metabolite of Betahistine and its unique reactivity profile in organic synthesis. Its capacity to form stable complexes with metal ions also distinguishes it within this group, highlighting its multifaceted applications in both pharmaceutical and chemical industries.
Irritant